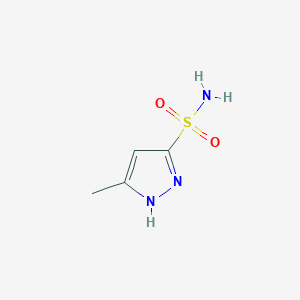aminehydrochloride](/img/structure/B13599133.png)
[(3,3-Difluorocyclopentyl)methyl](methyl)aminehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,3-Difluorocyclopentyl)methylaminehydrochloride is a chemical compound with the molecular formula C7H14ClF2N and a molecular weight of 185.6426 . This compound is characterized by the presence of a difluorocyclopentyl group attached to a methylamine moiety, forming a hydrochloride salt. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of (3,3-Difluorocyclopentyl)methylaminehydrochloride involves several steps. One common synthetic route includes the reaction of (3,3-difluorocyclopentyl)methyl methanesulfonate with methylamine under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The resulting product is then purified and converted into its hydrochloride salt form.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Análisis De Reacciones Químicas
(3,3-Difluorocyclopentyl)methylaminehydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the methylamine group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used. Common oxidizing agents include potassium permanganate and hydrogen peroxide, while reducing agents may include lithium aluminum hydride.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and hydrochloric acid.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorocyclopentanone derivatives, while substitution reactions may produce various substituted amines.
Aplicaciones Científicas De Investigación
(3,3-Difluorocyclopentyl)methylaminehydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical studies to investigate the effects of fluorinated compounds on biological systems.
Medicine: It is explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials, where its unique properties are leveraged for specific applications.
Mecanismo De Acción
The mechanism of action of (3,3-Difluorocyclopentyl)methylaminehydrochloride involves its interaction with molecular targets in biological systems. The difluorocyclopentyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The methylamine moiety can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their function and activity.
The specific pathways involved depend on the context of its use, such as in drug development or biochemical studies. The compound’s effects are mediated through its ability to modulate the activity of enzymes, receptors, and other molecular targets.
Comparación Con Compuestos Similares
(3,3-Difluorocyclopentyl)methylaminehydrochloride can be compared with other similar compounds, such as:
(3,3-Difluorocyclopentyl)methyl methanesulfonate: This compound is a precursor in the synthesis of (3,3-Difluorocyclopentyl)methylaminehydrochloride and shares similar structural features.
3-[(3,3-Difluorocyclopentyl)methyl]-3-methylazetidine hydrochloride: This compound has a similar difluorocyclopentyl group but differs in its overall structure and applications.
Methyl 6-[5-(3,3-Difluorocyclopentyl)-1,2,4-oxadiazol-3-yl]-2-azabicyclo[2.2.2]octane-2-carboxylate: This compound contains a difluorocyclopentyl group and is used in different research contexts.
The uniqueness of (3,3-Difluorocyclopentyl)methylaminehydrochloride lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C7H14ClF2N |
|---|---|
Peso molecular |
185.64 g/mol |
Nombre IUPAC |
1-(3,3-difluorocyclopentyl)-N-methylmethanamine;hydrochloride |
InChI |
InChI=1S/C7H13F2N.ClH/c1-10-5-6-2-3-7(8,9)4-6;/h6,10H,2-5H2,1H3;1H |
Clave InChI |
SWLCJQFOOYCCRD-UHFFFAOYSA-N |
SMILES canónico |
CNCC1CCC(C1)(F)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


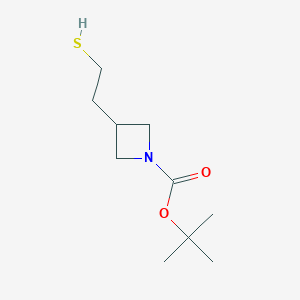
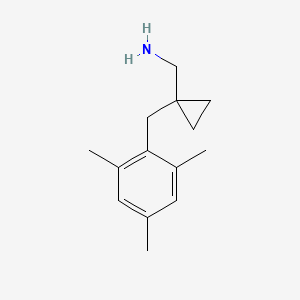
![1-[(2-Bromo-4-chlorophenyl)methyl]piperazine](/img/structure/B13599081.png)

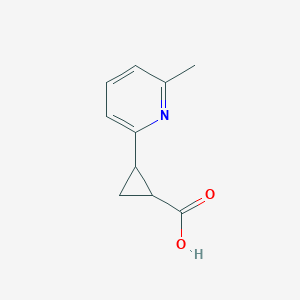


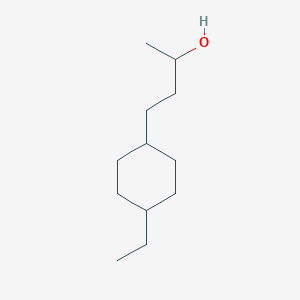
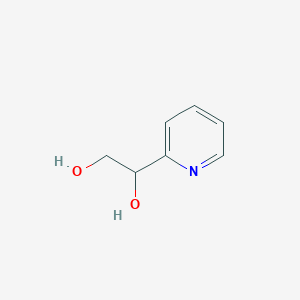
![(2-Aminoethyl)(methyl)[(quinolin-3-yl)methyl]aminedihydrochloride](/img/structure/B13599124.png)
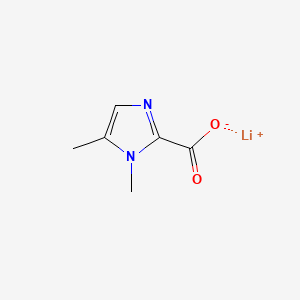
![1-[(2-Chloro-3-methylphenyl)methyl]piperazine](/img/structure/B13599136.png)
![[3-(Pyrazin-2-yloxy)propyl]amine](/img/structure/B13599138.png)
